Cas no 5928-66-5 ((r)-(-)-benzoin)
(R)-(-)-Benzoin is a chiral aromatic compound with the molecular formula C₁₄H₁₂O₂, characterized by its (R)-configuration at the stereocenter. This enantiomer is widely utilized in asymmetric synthesis, serving as a key intermediate in the production of optically active pharmaceuticals, ligands, and fine chemicals. Its high enantiomeric purity makes it valuable for stereoselective reactions, including asymmetric reductions and cross-coupling processes. (R)-(-)-Benzoin exhibits excellent stability under standard conditions and is soluble in common organic solvents, facilitating its handling in laboratory and industrial applications. The compound’s well-defined stereochemistry ensures reproducible results in chiral transformations, underscoring its importance in synthetic organic chemistry.
(r)-(-)-benzoin structure
Product Name:(r)-(-)-benzoin
CAS No:5928-66-5
MF:C14H12O2
MW:212.243884086609
CID:949935
PubChem ID:24869622
Update Time:2025-05-27
(r)-(-)-benzoin Chemical and Physical Properties
Names and Identifiers
-
- (r)-(-)-benzoin
- (R)-(?)-Benzoin
- (-)-Benzoin
- (R)-(-)-2-hydroxy-1,2-diphenylethan-1-one
- (R)-(-)-2-hydroxy-1,2-diphenylethanone
- (R)-(-)-2-hydroxy-1,2-diphenyl-ethanone
- (R)-(-)-2-hydroxy-2-phenylacetophenone
- (R)-2-hydroxy-1,2-diphenylethan-1-one
- (R)-2-hydroxy-1,2-diphenylethane-1-one
- (R)-2-Hydroxy-2-phenylacetophenone
- (R)-benzoin
- AC1LCZTT
- Benzoin, (-)-
- SureCN5833429
- UNII-BKM6YU2C5Y
- 5928-66-5
- Ethanone, 2-hydroxy-1,2-diphenyl-, (R)-
- AKOS017344951
- (-)-2-Hydroxy-1,2-diphenylethanone
- CHEBI:51509
- (R)-(-)-Benzoin, 98%
- NS00098852
- (-)-2-Hydroxy-2-phenylacetophenone
- C20228
- (2R)-2-hydroxy-1,2-diphenylethanone
- Q27122638
- PD132913
- DTXSID50904524
- BKM6YU2C5Y
- Ethanone, 2-hydroxy-1,2-diphenyl-, (2R)-
- (R)-()-Benzoin
- (R)-2-Hydroxy-1,2-diphenylethanone
- SCHEMBL5833429
- G77903
-
- MDL: MFCD00082818
- Inchi: 1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1
- InChI Key: ISAOCJYIOMOJEB-CYBMUJFWSA-N
- SMILES: O[C@@H](C(C1C=CC=CC=1)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 212.08376
- Monoisotopic Mass: 212.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 135-137 °C (lit.)
- PSA: 37.3
- Optical Activity: [α]24/D −115°, c = 1.5 in acetone
- Solubility: Not determined
(r)-(-)-benzoin Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
(r)-(-)-benzoin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 459941-25MG |
(r)-(-)-benzoin |
5928-66-5 | 98% | 25MG |
¥723.77 | 2022-02-24 | |
| Enamine | EN300-373554-1.0g |
(2R)-2-hydroxy-1,2-diphenylethan-1-one |
5928-66-5 | 1.0g |
$0.0 | 2023-03-02 | ||
| Aaron | AR003CT1-25mg |
(R)-()-Benzoin |
5928-66-5 | 98% | 25mg |
$164.00 | 2025-02-12 | |
| 1PlusChem | 1P003CKP-25mg |
(R)-()-Benzoin |
5928-66-5 | 98% | 25mg |
$163.00 | 2024-04-22 | |
| A2B Chem LLC | AB55465-25mg |
(R)-()-Benzoin |
5928-66-5 | 98% | 25mg |
$274.00 | 2024-04-19 | |
| A2B Chem LLC | AB55465-100mg |
(R)-()-Benzoin |
5928-66-5 | 98% | 100mg |
$860.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947802-100mg |
(r)-2-Hydroxy-1,2-diphenylethan-1-one |
5928-66-5 | 97% | 100mg |
¥4902.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947802-250mg |
(r)-2-Hydroxy-1,2-diphenylethan-1-one |
5928-66-5 | 97% | 250mg |
¥9772.00 | 2024-05-07 |
(r)-(-)-benzoin Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
5928-66-5 ((r)-(-)-benzoin) Related Products
- 3524-62-7(Benzoin methyl ether)
- 1218-89-9(4,4'-Dimethylbenzoin)
- 119-53-9(Benzoin)
- 6652-28-4(2-Isopropoxy-2-phenylacetophenone)
- 579-44-2(Benzoin)
- 8013-76-1(Bitter almond oil)
- 9000-72-0(Gum benzoin, Siam)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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